molecular formula C10H10BrNO B3021052 (2E)-N-(2-bromophenyl)but-2-enamide CAS No. 102804-44-4

(2E)-N-(2-bromophenyl)but-2-enamide

Cat. No.: B3021052
CAS No.: 102804-44-4
M. Wt: 240.1 g/mol
InChI Key: HPUOLTWVVYKUBT-UHFFFAOYSA-N
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Description

(2E)-N-(2-Bromophenyl)but-2-enamide (CAS: 102804-44-4) is an α,β-unsaturated amide characterized by an (E)-configured double bond in the butenamide chain and a 2-bromophenyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 256.10 g/mol (exact mass: 255.0004) . The compound’s structure combines a planar enamide moiety with a bromine atom at the ortho position of the aromatic ring, influencing its electronic and steric properties.

Properties

IUPAC Name

(E)-N-(2-bromophenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h2-7H,1H3,(H,12,13)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUOLTWVVYKUBT-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102804-44-4
Record name 2-Butenamide, N-(2-bromophenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102804-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-bromophenyl)but-2-enamide typically involves the reaction of 2-bromoaniline with crotonic acid or its derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-bromophenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The double bond in the butenamide backbone can be reduced to form saturated amides.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(2E)-N-(2-bromophenyl)but-2-enamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation: Leading to bromophenol derivatives.
  • Reduction: Converting the double bond in the butenamide backbone to form saturated amides.
  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the development of diverse compounds .

Biological Applications

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties: In vitro studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Some derivatives demonstrated antimicrobial activity comparable to established antibiotics .
CompoundMIC (µM)Activity Type
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide22.27Antistaphylococcal
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide27.47Antitubercular

Pharmaceutical Applications

The compound has been explored as a pharmaceutical intermediate in drug development:

  • Potential Antitumor Agent: Research indicates that derivatives of butenamides may inhibit specific mutations in cancer pathways, particularly targeting KRAS mutations prevalent in various cancers . This suggests its role in developing novel cancer therapies.

Case Study 1: Antimicrobial Screening

In a study evaluating various N-substituted cinnamamides, several compounds were synthesized and screened for their ability to inhibit bacterial growth. The results indicated that certain derivatives of this compound showed significant antimicrobial properties, outperforming conventional antibiotics in some cases .

Case Study 2: Polymer Applications

Another research effort involved using this compound as a functionalized template for creating molecularly imprinted polymers (MIPs). These MIPs demonstrated high selectivity for biomolecules like tyramine and L-norepinephrine, indicating potential applications in biomedical fields for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of (2E)-N-(2-bromophenyl)but-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (2E)-N-(2-bromophenyl)but-2-enamide, highlighting differences in substituents, molecular weights, and reported biological activities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Pharmacological Notes References
(2E)-N-(3-Bromophenyl)-3-phenylprop-2-enamide 917341-34-5 C₁₅H₁₂BrNO 302.17 - Meta-bromophenyl
- Phenyl at C3
Not explicitly reported; likely explored for bioactivity due to aromatic diversity
(2E)-N-(2-Iodophenyl)-N-methylbut-2-enamide 122100-95-2 C₁₁H₁₂INO 301.13 - Iodo substituent (ortho)
- N-methyl
Synthetic intermediate; iodine’s bulk may affect binding kinetics
Dacomitinib (Anticancer Agent) 1110813-31-4 C₂₄H₂₅ClFN₅O₂·H₂O 487.95 - Quinazoline core
- Piperidinyl group
EGFR tyrosine kinase inhibitor; approved for NSCLC treatment
(2E)-3-(4-Bromophenyl)-N-(1,3,4-oxadiazol-2-yl)but-2-enamide Not provided C₁₉H₁₅BrN₂O₂ 403.25 - Para-bromophenyl
- Oxadiazole ring
Anticonvulsant activity (MES test)
Crotonylfentanyl (Opioid Analogue) 50-36-2 C₂₃H₂₈N₂O 364.48 - Piperidine
- Phenethyl substituent
µ-opioid receptor agonist; high abuse potential

Halogen Substituent Position and Identity

  • Iodine vs. Bromine : The iodine analog (2E)-N-(2-iodophenyl)-N-methylbut-2-enamide has a larger atomic radius, which may enhance hydrophobic interactions in biological systems but reduce metabolic stability due to weaker C–I bonds .

Functional Group Modifications

  • N-Methylation : The N-methyl group in the iodo analog increases lipophilicity and may alter pharmacokinetics (e.g., blood-brain barrier penetration) compared to the unmethylated parent compound .
  • Oxadiazole Ring : The oxadiazole-containing analog from exhibits anticonvulsant activity, suggesting that electron-deficient heterocycles enhance interactions with central nervous system targets .

Pharmacological Profiles

  • Dacomitinib : Incorporation of a quinazoline core and piperidinyl group transforms the enamide scaffold into a kinase inhibitor, demonstrating how complex substituents enable target-specific binding .
  • Crotonylfentanyl : The piperidine and phenethyl groups confer potent opioid activity, contrasting sharply with the simpler bromophenyl enamide’s unexplored bioactivity .

Biological Activity

(2E)-N-(2-bromophenyl)but-2-enamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromophenyl group attached to a butenamide backbone. This specific structure influences its reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various synthesized compounds showed that related derivatives displayed minimum inhibitory concentrations (MICs) against multiple strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, compounds structurally similar to this compound demonstrated MIC values comparable to established antibiotics like ampicillin and isoniazid .

CompoundMIC (µM)Target Organism
(2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide16.58Bipolaris sorokiniana
(2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide33.71Staphylococcus aureus

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer activity. Its mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation. The compound's interaction with cellular pathways suggests potential as a therapeutic agent in cancer treatment .

The biological effects of this compound are attributed to its ability to interact with various molecular targets within cells. For example, it may inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival. The bromine atom in the structure can participate in electrophilic substitutions, enhancing the compound's reactivity towards biological macromolecules .

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various derivatives of this compound revealed potent activity against drug-resistant strains of bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types, suggesting its role as an anticancer agent. The mechanism involved modulation of apoptosis-related proteins and cell cycle regulators .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
(2E)-N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-(dimethylamino)but-2-enamideAnticancer
(2E)-N-[(1R)-1-(4-bromophenyl)ethyl]but-2-enamideAntimicrobial

These comparisons highlight how variations in structure can lead to differences in biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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